(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone
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Overview
Description
. This compound is characterized by its unique structure, which includes multiple fused rings and stereocenters, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
(12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in industry, it is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, such as petroquinone H and other derivatives of the bitetrapheno[5,4-bc]furan family, (12bS,12’bS)-12b,12’b-Dimethyl-2,2’,3,3’-tetrahydro-1H,1’H-[9,9’-bitetrapheno[5,4-bc]furan]-6,6’,8,8’,11,11’(12bH,12’bH)-hexaone stands out due to its unique structural features and stereochemistry . These characteristics contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C40H26O8 |
---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
(1S)-1-methyl-7-[(1S)-1-methyl-5,8,12-trioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaen-7-yl]-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12-trione |
InChI |
InChI=1S/C40H26O8/c1-39-7-3-5-17-15-47-37(31(17)39)35(45)25-9-21-19(11-27(25)39)29(41)13-23(33(21)43)24-14-30(42)20-12-28-26(10-22(20)34(24)44)36(46)38-32-18(16-48-38)6-4-8-40(28,32)2/h9-16H,3-8H2,1-2H3/t39-,40-/m0/s1 |
InChI Key |
FEAOLLOZEGQONA-ZAQUEYBZSA-N |
Isomeric SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1[C@]8(CCCC1=CO9)C |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C(=CC5=O)C6=CC(=O)C7=CC8=C(C=C7C6=O)C(=O)C9=C1C8(CCCC1=CO9)C |
Origin of Product |
United States |
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